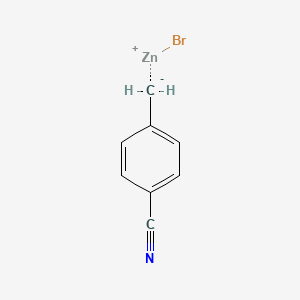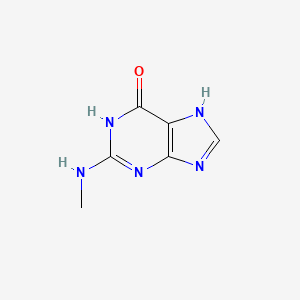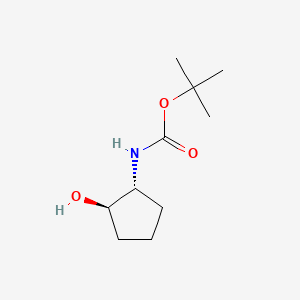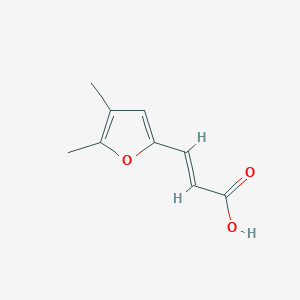
N-Diethylacetoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Diethylacetoacetamide is an organic compound with the molecular formula C8H15NO2. It is a clear yellow liquid with a density of 0.994 g/mL at 20°C and a boiling point of 76°C . This compound is primarily used as an intermediate in the synthesis of various chemicals, including insecticides like phosphamidon .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Diethylacetoacetamide can be synthesized through the condensation of diethylamine and diketene . The reaction typically involves the following steps:
Reactants: Diethylamine and diketene.
Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Catalysts: In some cases, catalysts like sodium hydroxide may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Industrial reactors are used to handle the bulk quantities of reactants.
Purification: The product is purified through distillation or other separation techniques to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Diethylacetoacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation Products: Oxo-compounds.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted acetoacetamides.
Scientific Research Applications
N-Diethylacetoacetamide has several applications in scientific research:
Chemistry: It is used as a β-dicarbonyl compound in the synthesis of calcium channel blockers and other pharmaceuticals.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of insecticides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-Diethylacetoacetamide involves its role as a β-dicarbonyl compound. It can participate in Michael addition reactions, where it acts as a nucleophile and adds to electrophilic carbonyl compounds. This mechanism is crucial in the synthesis of various pharmaceuticals, including calcium channel blockers .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylacetoacetamide
- N,N-Diethylacetamide
- N,N-Diethylformamide
Comparison
N-Diethylacetoacetamide is unique due to its specific β-dicarbonyl structure, which allows it to participate in a wide range of chemical reactions. Compared to N,N-Dimethylacetoacetamide and N,N-Diethylacetamide, it has a higher molecular weight and different reactivity patterns. Its ability to form stable intermediates in Michael addition reactions makes it particularly valuable in pharmaceutical synthesis .
Properties
CAS No. |
235-46-3 |
|---|---|
Molecular Formula |
C₈H₁₅NO₂ |
Molecular Weight |
157.21 |
Synonyms |
N,N-Diethyl-3-oxo-butanamide; N,N-Diethyl-acetoacetamide; 1-(Diethylcarbamoyl)-2-propanone; Diethylacetoacetamide; N,N-Diethyl-3-oxobutanamide; N,N-Diethylacetoacetamide; N,N-Diethylacetylacetamide; Promotor C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1148211.png)


